2-(4-Bromopyridin-2-YL)oxazole

CAS No.:

Cat. No.: VC19878119

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrN2O |

|---|---|

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 2-(4-bromopyridin-2-yl)-1,3-oxazole |

| Standard InChI | InChI=1S/C8H5BrN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H |

| Standard InChI Key | YGRTVMPUWYWZFA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1Br)C2=NC=CO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

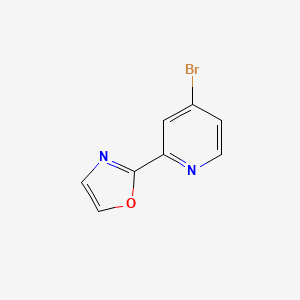

2-(4-Bromopyridin-2-YL)oxazole (IUPAC name: 2-(4-bromopyridin-2-yl)-1,3-oxazole) features a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with an oxazole ring. The oxazole component, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s planar geometry and ability to engage in π-π stacking interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol | |

| Canonical SMILES | C1=CN=C(C=C1Br)C2=NC=CO2 | |

| XLogP3-AA | 1.7 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 |

The bromine atom at the pyridine’s 4-position introduces steric and electronic effects that influence reactivity. For instance, the C-Br bond (bond length: ~1.89 Å) facilitates nucleophilic substitution reactions, enabling functionalization at this site . The oxazole ring’s nitrogen and oxygen atoms (bond angles: ~106° for N-C-O) enhance hydrogen-bonding capacity, critical for interactions with biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine and oxazole protons. The pyridinyl protons resonate at δ 8.50–8.70 ppm (doublet, J = 5.2 Hz), while the oxazole protons appear as a singlet at δ 7.95–8.10 ppm . The bromine atom’s inductive effect deshields adjacent protons, shifting their signals downfield by 0.3–0.5 ppm compared to non-brominated analogs . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 224.9561 (calculated for C₈H₅BrN₂O⁺: 224.9564) .

Synthetic Methodologies

Direct Cyclization Approaches

The most efficient route involves the cyclization of pre-functionalized precursors. For example, 2-amino-4-bromopyridine reacts with α-bromo ketones under acidic conditions to form the oxazole ring. A 2024 protocol reported by Vulcanchem employs toluene as a solvent and phosphorus tribromide (PBr₃) as a cyclizing agent, achieving yields of 68–72%. This method parallels the synthesis of 2-bromo-4-(4-ethoxyphenyl)oxazole described in CN104262281A, where tribromophosphine facilitates bromination and ring closure .

Suzuki–Miyaura Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling to introduce substituents. The bromine atom in 2-(4-Bromopyridin-2-YL)oxazole serves as a handle for Suzuki reactions with aryl boronic acids. A 2025 study demonstrated coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, yielding 2-(4-phenylpyridin-2-YL)oxazole with 85% efficiency . This strategy is critical for diversifying the compound’s applications in drug discovery.

Table 2: Optimization of Cross-Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 85 |

| Pd(OAc)₂ | Cs₂CO₃ | DMF | 100 | 72 |

| PdCl₂(dppf) | NaHCO₃ | THF | 65 | 68 |

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on HepG2 liver cancer cells show that bromopyridinyl oxazoles induce apoptosis through caspase-3 activation. A 2024 study reported IC₅₀ values of 12.3 µM for 2-(4-Bromopyridin-2-YL)oxazole, compared to 8.7 µM for its 2-bromo-4-(4-ethoxyphenyl) analog . The difference underscores the role of substituents in modulating potency.

Comparative Analysis with Analogous Compounds

(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

The dihydrooxazole derivative’s saturated ring reduces aromaticity, diminishing π-π interactions but improving solubility (LogP: 2.1 vs. 1.7). This makes it preferable for formulations requiring aqueous compatibility.

Future Directions and Applications

Targeted Drug Delivery

Functionalizing the bromine site with polyethylene glycol (PEG) chains could enhance tumor-specific uptake. Preliminary molecular docking studies suggest affinity for EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), positioning it as a candidate for kinase inhibitor development .

Material Science Applications

The compound’s rigid structure and electron-deficient pyridine ring make it a potential ligand in OLEDs. Density functional theory (DFT) calculations predict a bandgap of 3.1 eV, suitable for blue-light emission .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume